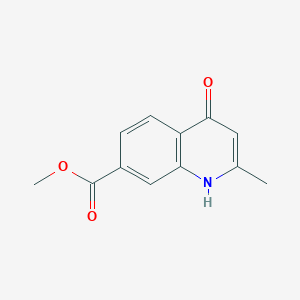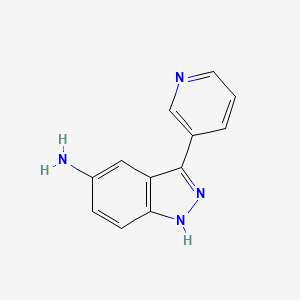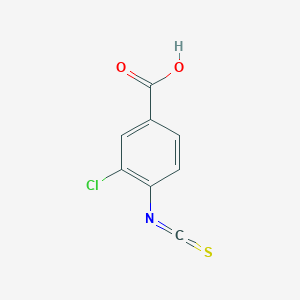![molecular formula C13H19N3 B1497892 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline CAS No. 1044764-14-8](/img/structure/B1497892.png)
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline
概要
説明
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring fused with a pyrrolidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate substituents. For instance, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield acylethynylpyrroles . Subsequent addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide can produce the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
化学反応の分析
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced amine form.
科学的研究の応用
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of novel materials, including organic dyes and polymers.
作用機序
The mechanism of action of 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon activation by the compound, allow the influx of cations such as sodium and calcium into the cell. This leads to changes in cellular permeability and activation of downstream signaling pathways involved in cognitive functions and neuroprotection .
類似化合物との比較
Similar compounds to 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline include:
5-(6-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole: This compound also targets nicotinic acetylcholine receptors and is used in PET imaging studies.
Pyrrolo[3,2-b]pyrrole-1,4-diones:
The uniqueness of this compound lies in its specific structure, which allows it to interact selectively with certain receptor subtypes, making it a valuable compound in both research and therapeutic contexts.
特性
IUPAC Name |
4-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-15-6-10-8-16(9-11(10)7-15)13-4-2-12(14)3-5-13/h2-5,10-11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAXNVBMQFCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B1497810.png)
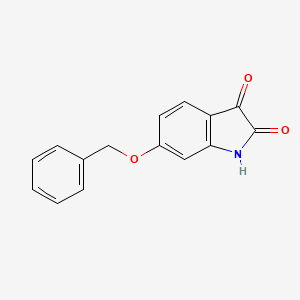


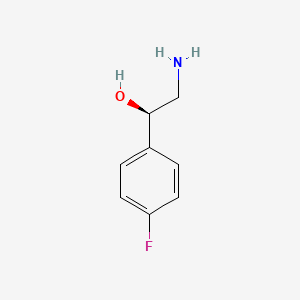
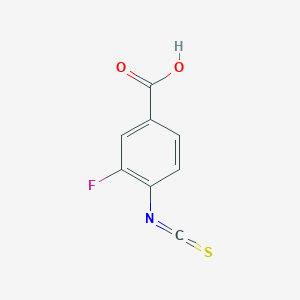
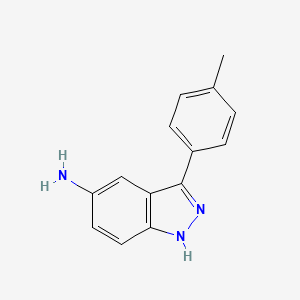
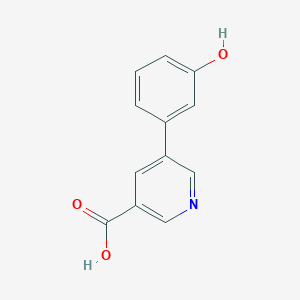
![5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1497829.png)
